4-Chloro-[2-(4-Pyridinyl)-1-butenyl]phenol
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Overview
Description
4-Chloro-[2-(4-Pyridinyl)-1-butenyl]phenol is an olefinic compound.
Scientific Research Applications
Catalysis and Reaction Mechanisms
- Recyclable Catalyst in Acylation Reactions: 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) has been utilized as a recyclable catalyst for acylating inert alcohols and phenols, suggesting potential application areas for similar pyridine-based compounds like 4-Chloro-[2-(4-Pyridinyl)-1-butenyl]phenol in catalysis and organic synthesis (Liu, Ma, Liu, & Wang, 2014).
Antibacterial and Antifungal Activities
- Antimicrobial Potential: Synthetic butenolides and pyrrolone derivatives, structurally related to this compound, have shown significant antibacterial and antifungal activities, indicating the potential of similar compounds in the development of antimicrobial agents (Husain, Alam, Shaharyar, & Lal, 2010).
Electrochemical and Polymerization Properties
- Conducting Copolymers: A study on copolymerization involving pyrrol-1-yl phenol derivatives highlights the potential of this compound in the field of electrochemical applications and conducting polymers (Ertas, Çırpan, & Toppare, 2004).
Spin Interaction and Coordination Chemistry
- Spin Interaction in Zinc Complexes: Research involving Schiff and Mannich bases with pyridine and phenol moieties, similar in structure to this compound, has implications for understanding spin interactions in coordination chemistry and materials science (Orio, Philouze, Jarjayes, Neese, & Thomas, 2010).
Environmental and Analytical Chemistry
- Improving Analytical Methods: The chemical structure of this compound suggests potential applications in enhancing analytical methods like the Berthelot reaction for determining ammonium in environmental samples (Rhine, Mulvaney, Pratt, & Sims, 1998).
Properties
CAS No. |
5435-18-7 |
---|---|
Molecular Formula |
C15H14ClN |
Molecular Weight |
243.73 g/mol |
IUPAC Name |
4-[(E)-1-(4-chlorophenyl)but-1-en-2-yl]pyridine |
InChI |
InChI=1S/C15H14ClN/c1-2-13(14-7-9-17-10-8-14)11-12-3-5-15(16)6-4-12/h3-11H,2H2,1H3/b13-11+ |
InChI Key |
AOAIMWZHKDELLZ-ACCUITESSA-N |
Isomeric SMILES |
CC/C(=C\C1=CC=C(C=C1)Cl)/C2=CC=NC=C2 |
SMILES |
CCC(=CC1=CC=C(C=C1)Cl)C2=CC=NC=C2 |
Canonical SMILES |
CCC(=CC1=CC=C(C=C1)Cl)C2=CC=NC=C2 |
5435-18-7 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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